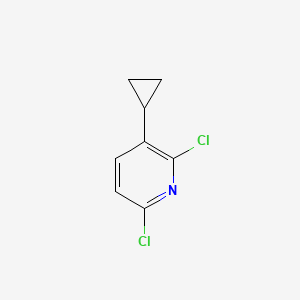

2,6-Dichloro-3-cyclopropylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZLCDLJSWZTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744646 | |

| Record name | 2,6-Dichloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211529-21-3 | |

| Record name | 2,6-Dichloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2,6 Dichloro 3 Cyclopropylpyridine

Reactions Involving Chlorine Substituents

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being an electron-deficient aromatic system, facilitates nucleophilic aromatic substitution (SNAr) at the α- (2- and 6-) and γ- (4-) positions. In 2,6-dichloro-3-cyclopropylpyridine, the chlorine substituents are located at the highly activated α-positions, making them effective leaving groups for SNAr reactions. libretexts.org This reactivity is further enhanced by the electron-withdrawing nature of the ring nitrogen.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. govtpgcdatia.ac.inscribd.com A nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic ring and onto the electronegative nitrogen atom. dalalinstitute.com In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. govtpgcdatia.ac.inscribd.com

The rate of these reactions is typically second-order, dependent on the concentrations of both the aryl halide and the nucleophile. libretexts.orgscribd.com A variety of nucleophiles, including alkoxides, amines, and thiols, can displace the chlorine atoms on activated pyridine rings.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize dihalopyridines.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgrsc.org It is a versatile method for aryl-aryl bond formation and has been successfully applied to 2,6-dichloropyridine (B45657). researchgate.net The reaction can be controlled to achieve either selective mono-alkylation or exhaustive di-alkylation by adjusting the stoichiometry of the boron reagent. nih.gov The use of sterically hindered alkyl phosphine (B1218219) ligands in combination with a strong base like lithium tert-butoxide can facilitate the coupling, even with less reactive chloro-substituents. nih.gov

| Catalyst System | Substrate | Reagent | Product | Yield | Reference |

| Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu | 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | 2,6-Diheptylpyridine | 94% | nih.gov |

| Palladium catalyst | 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | 4,4'-(Pyridine-2,6-diyl)diphenol (after demethylation) | Good to Excellent | researchgate.net |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. uwindsor.capsu.edu This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product and regenerate the catalyst. psu.edu While specific examples with this compound are not detailed in the searched literature, the reaction is broadly applicable to aryl chlorides. harvard.edu Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, also catalyzed by palladium or nickel. wikipedia.orgresearchgate.net Organozinc compounds are more reactive than their organoboron and organotin counterparts, often leading to faster reactions. wikipedia.org The Negishi coupling is effective for forming C-C bonds between various carbon hybridizations (sp³, sp², sp). wikipedia.org Catalyst systems based on palladium and specialized phosphine ligands have been developed to effectively couple alkylzinc halides with aryl chlorides. nih.govmit.edu

Selective Halogen Exchange Reactions

The chlorine atoms on a pyridine ring can be exchanged for other halogens under certain conditions. For instance, heating halopyridines with hydrohalic acids can lead to halogen exchange. archive.org Treating 2-bromopyridine (B144113) with strong hydriodic acid is a reported method for preparing 2-iodopyridine. archive.org While specific studies on this compound are not prevalent, the general principle suggests that reactions with reagents like sodium iodide (Finkelstein reaction) or other halide sources could potentially be used to synthesize the corresponding bromo- or iodo-pyridines, which can be more reactive in certain cross-coupling reactions.

Derivatization via Halogen Reactivity

The reactivity of the two chlorine substituents is a cornerstone for the derivatization of this compound. The aforementioned SNAr and cross-coupling reactions allow for the introduction of a wide array of functionalities. For example, SNAr reactions with various amines can produce a library of aminopyridines. Cross-coupling reactions open avenues to introduce alkyl, alkenyl, and (hetero)aryl groups at the 2- and 6-positions, significantly expanding the structural diversity of accessible compounds derived from this scaffold.

Reactions at the Pyridine Nitrogen Atom

N-Oxidation and Subsequent Functionalization

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. vu.lt This transformation is typically achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity. It activates the positions ortho (2,6) and para (4) to the nitrogen for nucleophilic attack and can also direct electrophilic substitution to different positions than the parent pyridine. vu.lt While the literature does not specifically detail the N-oxidation of this compound, this is a fundamental reaction of pyridines and a plausible pathway for further functionalization. vu.lt

Quaternization Reactions

The quaternization of the nitrogen atom in the pyridine ring of this compound to form pyridinium (B92312) salts is a reaction of significant interest. However, the reactivity of the nitrogen is notably influenced by the steric hindrance imposed by the two chlorine atoms at the adjacent 2 and 6 positions. dtic.milmdpi.com

In general, the quaternization of pyridines with alkyl halides is a well-established reaction. For many pyridine derivatives, this reaction proceeds readily. However, studies on sterically hindered pyridines, such as 2,6-disubstituted analogs, have demonstrated a significant decrease in the rate of quaternization. For instance, 2,6-lutidine, which is a stronger base than pyridine, undergoes quaternization with methyl iodide at a much slower rate. dtic.mil This effect is attributed to the steric bulk of the substituents hindering the approach of the alkylating agent to the nitrogen atom. In some cases, this steric hindrance can be so pronounced that quaternization becomes difficult or does not occur at all under standard conditions. acs.orgnih.gov

For this compound, it is anticipated that the two chlorine atoms will present a significant steric barrier to the approach of an alkylating agent. Consequently, the quaternization of this compound is expected to be challenging and may require more forcing reaction conditions or the use of less sterically demanding alkylating agents.

Table 1: Expected Reactivity in Quaternization Reactions

| Reactant | Product | Expected Reactivity | Reference |

| This compound + Alkyl Halide | 1-Alkyl-2,6-dichloro-3-cyclopropylpyridinium Halide | Reaction is likely to be slow due to steric hindrance from the two chlorine atoms. | dtic.milmdpi.com |

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group in this compound is a source of unique reactivity due to its inherent ring strain. This allows for both ring-opening reactions and functionalization of the cyclopropyl moiety itself.

Ring-Opening Reactions of the Cyclopropane (B1198618)

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, particularly with acid catalysis or through transition metal-mediated pathways. nih.govresearchgate.netpressbooks.pub In the context of this compound, the electron-withdrawing nature of the dichloropyridyl ring can influence the regioselectivity of the ring-opening.

Acid-catalyzed ring-opening of cyclopropanes typically proceeds via protonation of the cyclopropyl ring followed by nucleophilic attack. nih.govlibretexts.org For arylcyclopropanes, the position of cleavage is influenced by the electronic properties of the aromatic ring. While no specific studies on the acid-catalyzed ring-opening of this compound have been reported, it is plausible that under acidic conditions, the cyclopropane ring could be opened by a nucleophile.

Transition metal-catalyzed ring-opening reactions of cyclopropanes are also well-documented. For instance, gold-catalyzed ring-opening of 2-(1-alkynyl-cyclopropyl)pyridines has been shown to lead to the formation of indolizine (B1195054) derivatives. rsc.org This suggests that the cyclopropyl ring in this compound could potentially undergo similar transformations in the presence of suitable catalysts.

Functionalization of the Cyclopropyl Moiety

The C-H bonds of the cyclopropyl ring can also be a site for functionalization, often facilitated by transition metal catalysis. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the modification of cyclopropyl groups. snnu.edu.cnsnnu.edu.cnrsc.org The pyridine nitrogen in this compound could potentially act as a directing group to facilitate the selective functionalization of the cyclopropyl C-H bonds.

While direct palladium-catalyzed functionalization of this compound has not been detailed in the literature, related studies on other cyclopropyl-substituted heterocycles suggest that such transformations are feasible. These reactions could allow for the introduction of various functional groups onto the cyclopropyl ring, further expanding the chemical diversity of this scaffold.

Redox Chemistry

The redox chemistry of this compound involves both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation Reactions

The nitrogen atom of the pyridine ring is susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxide. A relevant precedent is the oxidation of 2,6-dichloropyridine with m-chloroperoxybenzoic acid (mCPBA) to yield 2,6-dichloropyridine N-oxide. escholarship.orggoogle.com It is therefore highly probable that this compound would undergo a similar transformation to afford this compound N-oxide.

Ruthenium-porphyrin complexes in the presence of 2,6-dichloropyridine N-oxide have been used as catalysts for the hydroxylation of alkanes. nih.gov This highlights a potential application of the N-oxide derivative of this compound in catalytic oxidation reactions.

Table 2: Plausible Oxidation Reaction

| Reactant | Reagent | Product | Reference |

| This compound | m-Chloroperoxybenzoic Acid (mCPBA) | This compound N-oxide | escholarship.orggoogle.com |

Reduction Reactions

The dichloropyridine ring of this compound can undergo reduction under catalytic hydrogenation conditions. The extent of reduction can be controlled by the choice of catalyst and reaction conditions.

Catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid has been shown to yield either the corresponding pyridine or piperidine (B6355638) derivative. researchgate.net Reduction with a nickel catalyst in an alkaline medium leads to the formation of the pyridine, while reduction with a platinum catalyst in acetic acid results in the fully hydrogenated piperidine ring. researchgate.net Palladium-catalyzed reduction of chloropyridines is also a known transformation. acs.org

These findings suggest that the catalytic reduction of this compound could potentially lead to the selective removal of one or both chlorine atoms, or the hydrogenation of the pyridine ring to a piperidine, depending on the conditions employed. The cyclopropyl group is generally stable under these conditions, although its fate would need to be experimentally verified.

Table 3: Potential Reduction Pathways

| Reactant | Catalyst/Conditions | Potential Product(s) | Reference |

| This compound | Ni / alkaline medium | 2-Chloro-3-cyclopropylpyridine, 3-Cyclopropylpyridine | researchgate.net |

| This compound | Pt / acetic acid | 2,6-Dichlorocyclopropylpiperidine, Cyclopropylpiperidine | researchgate.net |

| This compound | Pd catalyst | 2-Chloro-3-cyclopropylpyridine, 3-Cyclopropylpyridine | acs.org |

Metalation and Organometallic Transformations

The presence of halogen atoms and the acidic protons on the pyridine ring allows for various metalation and subsequent organometallic transformations. These reactions are crucial for the further functionalization of the molecule, enabling the introduction of a wide range of substituents.

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of dichloropyridines, the use of strong bases like lithium amides can lead to deprotonation at specific positions. For instance, the metalation of 2,6-dichloropyridine with lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) in THF at low temperatures can result in a mixture of 3- and 4-substituted products, with a preference for the 3-substituted derivative under certain conditions. The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to effectively magnesiate 2,6-dichloropyridine at the C-4 position. guidechem.comadvtechind.com

While specific studies on the metalation of this compound are not extensively detailed in the provided search results, the general principles of pyridine chemistry suggest that metalation would likely occur at the C-4 or C-5 position, influenced by the directing effects of the chloro and cyclopropyl groups.

Organometallic cross-coupling reactions, such as the Suzuki reaction, are also pertinent. For related 2,6-dihalogenated-3-hydroxypyridines, selective Suzuki reactions have been demonstrated to introduce aryl groups at the halogenated positions. bldpharm.com This suggests that this compound could potentially undergo similar transformations, where one or both chlorine atoms are substituted by various organic groups using a palladium catalyst and an organoboron reagent.

Table 1: Examples of Metalation and Organometallic Transformations of Related Dichloropyridines

| Starting Material | Reagents and Conditions | Product(s) | Reaction Type |

| 2,6-Dichloropyridine | 1. TMPMgCl·LiCl, THF, 25°C2. p-Anisaldehyde | 4-(2,6-Dichloropyridin-4-yl)(4-methoxyphenyl)methanol | Magnesiation at C-4 |

| 2,6-Dichloropyridine | LiDA or sec-BuLi, THF, low temp. | Mixture of 3- and 4-substituted derivatives | Lithiation |

| 2-Bromo-6-iodo-3-methoxypyridine | Arylboronic acid, PdCl2(PPh3)2, KHCO3, DMF/H2O, 110°C | Mono-arylated and teraryl derivatives | Suzuki Reaction |

Condensation Reactions

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the loss of a small molecule such as water or an alcohol. For pyridinic compounds, these reactions often involve the functional groups attached to the ring.

A notable example of a condensation reaction involving a related compound is the macrocyclic condensation of 2,6-dichloro-3-nitropyridine (B41883) with resorcinol (B1680541) derivatives. This reaction leads to the formation of chiral tetraoxacalix arene pyridines. This demonstrates the ability of the dichloropyridine scaffold to participate in the formation of complex macrocyclic structures.

While specific condensation reactions for this compound are not explicitly detailed in the provided search results, the presence of the reactive chlorine atoms suggests potential for condensation with various nucleophiles, such as amines or alcohols, under suitable conditions. For example, the chlorine atoms can be displaced by amino groups in a nucleophilic aromatic substitution reaction, which can be considered a type of condensation reaction where hydrogen chloride is eliminated.

Table 2: Example of Condensation Reaction of a Related Dichloropyridine Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,6-Dichloro-3-nitropyridine | Resorcinol derivatives | Chiral tetraoxacalix arene pyridines | Macrocyclic Condensation |

Structure Reactivity Relationships and Computational Investigations

Impact of Dichloro Substitution on Pyridine (B92270) Reactivity

The presence of two chlorine atoms at the 2- and 6-positions significantly alters the reactivity of the pyridine core. Pyridine itself is an electron-deficient aromatic system due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution. The addition of two strongly electronegative chlorine atoms further depletes the ring of electron density, a phenomenon known as the inductive effect.

This pronounced electron deficiency has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine ring in 2,6-dichloro-3-cyclopropylpyridine is highly deactivated, making reactions with electrophiles extremely difficult and requiring harsh conditions.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by nucleophiles. The chlorine atoms serve as excellent leaving groups in SNAr reactions, particularly at the C2 and C6 positions, which are activated by the ring nitrogen. This pathway is the most common and synthetically useful for functionalizing dichloropyridines.

While chlorine atoms are inductively electron-withdrawing, they can also exhibit a weaker, opposing resonance effect by donating a lone pair of electrons to the aromatic system. However, in the case of halogens, the inductive effect overwhelmingly dominates, leading to a net deactivation of the ring for EAS and activation for SNAr.

Influence of the Cyclopropyl (B3062369) Group on Electronic and Steric Properties

The cyclopropyl group at the 3-position introduces both electronic and steric complexity to the molecule.

Steric Effects: The cyclopropyl group is a bulky substituent. Its presence adjacent to the C2-chloro substituent introduces steric hindrance, which can influence the accessibility of that site to incoming nucleophiles. rsc.org Depending on the size of the attacking nucleophile, reactions might be sterically directed towards the less hindered C6 position. This steric shielding is a critical factor in determining the outcome of substitution reactions. rsc.org

Table 1: Summary of Substituent Effects on the Pyridine Ring

| Substituent | Position | Primary Electronic Effect | Impact on Reactivity |

| Chloro | 2, 6 | Strong Inductive Withdrawal (-I) | Activates ring for Nucleophilic Attack |

| Chloro | 2, 6 | Weak Resonance Donation (+R) | Effect is minor compared to induction |

| Cyclopropyl | 3 | Conjugative Donation | Partially donates electron density to the ring |

| Nitrogen | 1 | Inductive Withdrawal (-I) | Deactivates ring for Electrophilic Attack |

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis focuses on the different spatial arrangements of a molecule and their relative energies. For this compound, the primary point of conformational flexibility is the rotation of the cyclopropyl group relative to the plane of the pyridine ring.

Computational studies on similar arylcyclopropane systems have shown a general preference for a "bisected" conformation, where one C-C bond of the cyclopropane (B1198618) ring is coplanar with the aromatic ring. researchgate.net This orientation is thought to maximize the orbital overlap between the cyclopropyl group's Walsh orbitals and the pyridine π-system, leading to greater electronic stabilization. In the case of this compound, the preferred conformation would likely be one that minimizes electrostatic repulsion and steric clash between the cyclopropyl hydrogens and the adjacent chloro substituent.

Quantum Chemical Calculations (e.g., DFT studies, frontier molecular orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules like this compound. researchgate.netresearchgate.net These methods can calculate a variety of molecular properties, including optimized geometry, charge distribution, and molecular orbital energies.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful concept for predicting chemical reactivity. wikipedia.orgunesp.br It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.meyoutube.comlibretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): For this compound, which is susceptible to nucleophilic attack, the LUMO is of primary importance. The energy and spatial distribution of the LUMO indicate the most likely sites for a nucleophile to attack. Due to the strong electron-withdrawing effects of the chloro-substituents and the ring nitrogen, the LUMO is expected to be low in energy and have large orbital coefficients (lobes) at the C2 and C6 carbon atoms, marking them as the principal electrophilic sites.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile. The energy of the HOMO would be influenced by the electron-donating cyclopropyl group and the electron-donating resonance effect of the chlorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Key Characteristics | Implication for Reactivity |

| LUMO | Low energy level; large coefficients at C2 and C6 | Highly susceptible to attack by nucleophiles at the chloro-substituted positions. |

| HOMO | Energy influenced by cyclopropyl and chloro-group donation | Determines reactivity in reactions where the molecule acts as a nucleophile. |

| HOMO-LUMO Gap | Expected to be relatively small | Suggests a chemically reactive molecule. |

Predicted Reaction Mechanisms and Transition State Analysis

The most probable reaction mechanism for this compound with a nucleophile is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

Addition of the Nucleophile: The nucleophile attacks one of the electrophilic carbons (C2 or C6), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. ucsd.eduslideshare.net This step is typically the rate-determining step of the reaction. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atom.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

Computational chemistry can be used to model this entire reaction pathway. Transition state analysis allows for the calculation of the energy barrier (activation energy) for the first step. schrodinger.com By comparing the activation energies for nucleophilic attack at the C2 versus the C6 position, a prediction can be made about the regioselectivity of the reaction. This analysis would consider both the electronic factors (the inherent electrophilicity of each site) and the steric hindrance imposed by the adjacent cyclopropyl group. The transition state for the SNAr reaction involves a carbon atom that is transiently bonded to both the incoming nucleophile and the outgoing leaving group, adopting a trigonal bipyramidal geometry. ucsd.edumasterorganicchemistry.com

Computational Screening for Derivative Design

The scaffold of this compound can be used as a starting point for the design of new molecules with desired properties, a common practice in fields like medicinal chemistry and materials science. scielo.org.mxnih.govmdpi.com Computational screening, also known as virtual screening, is a key technique in this process. researchgate.net

This process can be approached in two main ways:

Structure-Based Design: If the 3D structure of a biological target (e.g., an enzyme) is known, derivatives of this compound can be computationally "docked" into the target's active site. This allows for the prediction of binding affinity and orientation. New derivatives can be designed in silico by modifying substituents to improve these interactions.

Ligand-Based Design: In the absence of a known target structure, computational models can be built based on a set of known active molecules. These models, such as pharmacophores or Quantitative Structure-Activity Relationship (QSAR) models, identify the key chemical features required for activity. New derivatives of this compound can then be designed and screened computationally to see if they fit the model, prioritizing them for synthesis and testing.

Through these computational methods, large virtual libraries of potential derivatives can be rapidly assessed, saving significant time and resources compared to traditional synthetic and screening approaches.

Applications in Advanced Organic Synthesis and Materials Science

2,6-Dichloro-3-cyclopropylpyridine as a Versatile Building Block in Complex Organic Synthesis

The structure of this compound makes it an exemplary building block for constructing more complex molecular architectures. organic-chemistry.org The two chlorine atoms at the 2 and 6 positions of the pyridine (B92270) ring are susceptible to a variety of substitution reactions, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. researchgate.net This dual reactivity allows for the sequential and controlled introduction of different functional groups, enabling the synthesis of highly substituted pyridine derivatives.

Research on related 2,6-dichloropyridine (B45657) derivatives has demonstrated their utility in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed etherification has been successfully performed on 2,6-dichloro-substituted pyridines bearing secondary amide groups. nih.gov This reactivity is directly translatable to this compound, where the chlorine atoms can serve as handles for diversification. The cyclopropyl (B3062369) group, while relatively inert under many conditions, introduces a three-dimensional element and can influence the electronic properties and conformational rigidity of the final molecule. This combination of features makes the compound a sought-after intermediate for chemists aiming to build intricate molecular frameworks. google.com

Synthesis of Agrochemical Intermediates and Related Compounds

The pyridine ring is a well-established "chip" in the design of modern agrochemicals, found in numerous highly effective and selective herbicides, fungicides, and insecticides. researchgate.netgoogle.com Substituted pyridines are critical intermediates in the synthesis of these crop protection agents. The precursor to the title compound, 2,6-dichloro-3-nitropyridine (B41883), is noted for its utility as a chemical intermediate for agricultural applications. google.com

Following this precedent, this compound serves as a valuable scaffold for new agrochemical candidates. The dichloro-substitution pattern is a common feature in many commercial pesticides. For example, trifluoromethylpyridine derivatives, another class of substituted pyridines, are key intermediates for a wide range of crop-protection products. nih.gov The synthesis of these agrochemicals often involves the strategic replacement of halogen atoms on the pyridine ring. The reactive chlorine atoms on this compound allow for its incorporation into larger, more complex molecules designed to interact with specific biological targets in pests or weeds, leading to the development of new-generation agrochemicals.

Derivatization for Functional Materials (e.g., Dyes)

The development of novel functional materials, including organic dyes, often relies on building blocks that possess both a stable chromophore and reactive sites for chemical modification. Pyridine derivatives are known to be used in the synthesis of dyes. wikipedia.org A key precursor, 2,6-dichloro-3-nitropyridine, has been identified as a useful intermediate for creating dyes, establishing a strong precedent for the utility of this substitution pattern. google.com

The this compound molecule can be readily derivatized to produce functional materials. The chlorine atoms provide convenient points of attachment for various auxochromic groups via nucleophilic substitution, allowing for the fine-tuning of the resulting dye's color and properties. The cyclopropyl-pyridine core itself can act as part of the chromophore system, with the strained ring modulating the electronic transitions and thus the absorption and emission characteristics of the molecule. This adaptability makes it a promising candidate for creating new colorants for textiles, imaging, and other advanced material applications.

Precursor in the Elaboration of Bioactive Molecules (non-clinical focus)

The search for new bioactive molecules is a constant endeavor in chemical biology. Heterocyclic compounds are foundational to this search, and the pyridine nucleus is a privileged scaffold in many biologically active agents. wikipedia.orggoogle.com

Design of Novel Heterocyclic Scaffolds

The unique reactivity of the cyclopropyl group, especially when positioned adjacent to an activating group on a pyridine ring, can be harnessed to construct novel and complex heterocyclic systems. A notable example is the gold-catalyzed reaction of 2-(1-alkynyl-cyclopropyl)pyridines with various nucleophiles. rsc.org In this transformation, the gold catalyst activates the alkyne, facilitating an intramolecular attack by the pyridine nitrogen. This is followed by the ring-opening of the strained cyclopropane (B1198618), ultimately leading to the formation of structurally diverse indolizine (B1195054) scaffolds.

This reaction demonstrates how the latent reactivity of the cyclopropyl group can be unlocked to forge new ring systems that would be difficult to access through other means. The 2,6-dichloro substitution pattern on the starting pyridine would be carried through the transformation, providing additional handles for further functionalization of the resulting indolizine product.

| Reaction | Catalyst | Substrate | Product | Key Feature |

| Cycloisomerization/Ring-Opening | Au(I) | 2-(1-Alkynyl-cyclopropyl)pyridine | Indolizine | C-C bond cleavage of cyclopropane to form a new heterocyclic scaffold. rsc.org |

Fragment-Based Approaches in Chemical Probe Development

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying starting points for the development of high-quality chemical probes and drug leads. google.comfluorochem.co.uk This approach uses small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. nih.gov

This compound possesses several characteristics that make it an ideal candidate for inclusion in a fragment library.

Low Molecular Weight: It is a small molecule that adheres to the "Rule of Three" often used to guide fragment selection. fluorochem.co.uk

3D-Rich Scaffold: The cyclopropyl group provides a three-dimensional character, which is increasingly sought after in fragment libraries to explore non-flat binding pockets.

Chemical Tractability: The two chlorine atoms act as well-defined vectors for chemical elaboration. They provide straightforward and reliable reaction sites for growing the fragment into a more potent and selective chemical probe through established synthetic methods like cross-coupling reactions. nih.gov

By screening fragments like this compound, researchers can identify weak but high-quality interactions that can be optimized into potent and specific modulators of protein function, accelerating the development of new tools for chemical biology.

| FBDD Principle | Relevance of this compound |

| Fragment Screening | Low molecular weight and structural novelty make it a good candidate for screening libraries. |

| Hit-to-Lead Evolution | The two chlorine atoms serve as reliable handles for synthetic elaboration (fragment growing). nih.govnih.gov |

| Exploring Chemical Space | The rigid, three-dimensional cyclopropyl group helps explore non-flat protein binding sites. |

Catalytic Applications of Related Cyclopropyl-Pyridine Derivatives

While this compound is primarily used as a building block, related cyclopropyl-pyridine derivatives have found direct application in catalysis. A significant development is the use of a simple pyridine co-catalyst in conjunction with a diboron(4) compound to facilitate the [3+2] cycloaddition of cyclopropyl ketones and alkenes. organic-chemistry.orgnih.govresearchgate.net

In this metal-free catalytic cycle, a boronyl radical is generated from the diboron (B99234) reagent. The pyridine co-catalyst plays a crucial role in mediating the transfer of this radical species. The reaction proceeds through a radical relay mechanism, activating the cyclopropane ring and enabling its addition to an alkene to form highly substituted cyclopentane (B165970) rings. organic-chemistry.org This method is notable for its broad substrate scope, including the use of previously challenging unactivated cyclopropanes and substituted alkenes. nih.gov This catalytic system showcases an innovative use of the pyridine moiety to enable powerful, atom-economical transformations, expanding the synthetic chemist's toolkit for creating complex cyclic systems.

Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Techniques for Purity Assessment and Separation (e.g., VPC, HPLC)

Chromatographic methods are fundamental for separating 2,6-Dichloro-3-cyclopropylpyridine from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

Vapor-Phase Chromatography (VPC) , also known as Gas Chromatography (GC), is highly effective for analyzing volatile and thermally stable compounds like dichlorinated pyridines. In the synthesis of related compounds such as 3-nitro-2,6-dichloropyridine, VPC is routinely used to assay the purity of the final product and to monitor the conversion of starting materials like 2,6-dichloropyridine (B45657). google.com This technique is suitable for detecting volatile byproducts that may arise during the synthesis of this compound. Purity analysis for analogous compounds like 2,6-Dichloro-3-cyanopyridine is often reported using GC, achieving purities greater than 98.0%. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of pyridine (B92270) derivatives. Reverse-phase (RP) HPLC is particularly common. For instance, a method for the related compound 2,6-Dichloro-3-(trichloromethyl)pyridine uses an RP column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The latter is preferred for applications involving mass spectrometry (LC-MS) detection. sielc.com The conditions for analyzing chlorinated aromatic compounds are often well-defined, allowing for robust and reproducible purity determinations. energetic-materials.org.cn

Below is a table summarizing typical HPLC conditions used for the analysis of related chlorinated aromatic compounds, which would be applicable to this compound.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., ODS2, 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating non-polar to moderately polar compounds. energetic-materials.org.cn |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 55:45 v/v) | Eluent system to carry the sample through the column. energetic-materials.org.cn |

| Detector | UV-Vis (e.g., at 240 nm) | Detects the compound as it elutes based on its UV absorbance. energetic-materials.org.cn |

| Flow Rate | 1.0 - 1.2 mL/min | Controls the speed of the separation and retention time. energetic-materials.org.cn |

| Temperature | Ambient (e.g., 25 °C) | Ensures reproducible retention times. energetic-materials.org.cn |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation.

¹H NMR would provide signals corresponding to the protons on the pyridine ring and the cyclopropyl (B3062369) group. The aromatic region would show signals for the two protons on the pyridine ring, while the aliphatic region would feature characteristic multiplets for the protons of the cyclopropyl ring. chemicalbook.comvaia.com

¹³C NMR would identify all unique carbon atoms in the molecule, including the substituted and unsubstituted carbons of the pyridine ring and the carbons of the cyclopropyl group.

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can validate the precise molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are effective for both purity assessment and the identification of byproducts by analyzing their fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by detecting their vibrational frequencies. For a compound like this compound, key absorptions would be expected for:

C-H stretching of the pyridine ring and cyclopropyl group.

C=C and C=N stretching vibrations within the pyridine ring.

C-Cl stretching from the bonds to the pyridine ring.

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring gives rise to characteristic π → π* transitions. The position and intensity of these absorption bands can be influenced by the chloro and cyclopropyl substituents. researchgate.net This technique is also useful for quantitative analysis and for monitoring reaction kinetics.

The following table summarizes the expected spectroscopic data for this compound based on analyses of similar structures.

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Distinct signals for aromatic (pyridine) and aliphatic (cyclopropyl) protons. | Proton environment and connectivity. chemicalbook.com |

| ¹³C NMR | Signals for each unique carbon in the pyridine and cyclopropyl rings. | Carbon skeleton of the molecule. |

| MS (HRMS) | Molecular ion peak corresponding to the exact mass of C₈H₇Cl₂N. | Confirmation of molecular weight and formula. |

| IR | Characteristic bands for C=C/C=N ring vibrations and C-Cl stretching. | Presence of key functional groups. |

| UV-Vis | Absorption maxima corresponding to π → π* electronic transitions. researchgate.net | Information on the conjugated π-system. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Stability Studies

Thermal analysis techniques are crucial for assessing the stability of a compound.

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature. It is used to determine key thermal transitions, such as the melting point. For the related compound 2,6-dichloro-3-nitropyridine (B41883), a melting range of 58 - 68 °C has been reported, a value that would be precisely measured by DSC. fishersci.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. Safety data for related compounds indicates that thermal decomposition can lead to the release of irritating gases. fishersci.com TGA provides critical data on the upper-temperature limit of the compound's stability before significant degradation occurs.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Greener Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable practices. For 2,6-dichloro-3-cyclopropylpyridine, research is moving beyond traditional synthetic methods towards greener alternatives that minimize environmental impact and enhance efficiency.

Current research in the broader field of pyridine (B92270) synthesis highlights several promising avenues. researchgate.netnih.gov One-pot multicomponent reactions, often assisted by microwave irradiation, have shown considerable success in producing pyridine derivatives with high yields and short reaction times, while using environmentally benign solvents like ethanol. nih.govacs.org The use of reusable and green catalysts, such as montmorillonite (B579905) K-10 and ionic liquids, is another area of active investigation for the synthesis of functionalized pyridines. doi.orgresearchgate.net These catalysts can often be recovered and reused multiple times, reducing waste and cost. rsc.org

A particularly promising technology for the sustainable synthesis of heterocyclic compounds is flow chemistry . springerprofessional.deegasmoniz.com.ptmdpi.comuc.ptstrath.ac.uk This approach offers superior control over reaction parameters, leading to enhanced yields, cleaner reaction profiles, and improved safety, especially when dealing with hazardous intermediates. springerprofessional.demdpi.com The development of continuous-flow processes for the synthesis of this compound and its precursors could represent a significant leap forward in its industrial production, aligning with the principles of green chemistry by reducing waste and energy consumption. egasmoniz.com.ptrsc.org

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. nih.govacs.org |

| Flow Chemistry | Enhanced safety, improved scalability, higher yields, and purity. springerprofessional.deegasmoniz.com.ptmdpi.com |

| Green Catalysts (e.g., ionic liquids, solid acids) | Catalyst recyclability, milder reaction conditions, reduced waste. doi.orgresearchgate.netrsc.org |

| Multicomponent Reactions | Increased atom economy, simplified procedures, reduced purification steps. researchgate.netnih.gov |

Exploration of Novel Catalytic Transformations

The two chlorine atoms on the pyridine ring of this compound are prime sites for catalytic transformations, offering a gateway to a vast array of novel derivatives. Future research will undoubtedly focus on leveraging modern catalytic methods to selectively functionalize this scaffold.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Research into the selective monoarylation of dichloropyridines has shown that the choice of ligand can control the site of reaction. nih.govresearchgate.netnih.gov For this compound, this opens up the possibility of sequentially replacing the chlorine atoms with different functional groups, leading to highly complex and tailored molecules. The development of more efficient and selective palladium catalysts, including those based on N-heterocyclic carbene (NHC) ligands, will be crucial. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the functionalization of pyridines under mild conditions. researchgate.netorganic-chemistry.orgacs.org This methodology can be used to generate radical intermediates that can participate in a variety of transformations, including alkylation and amination. nih.govacs.orgnih.gov Applying photoredox catalysis to this compound could enable novel C-H functionalization reactions or the introduction of functional groups that are difficult to install using traditional methods.

| Catalytic Transformation | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Introduction of aryl and heteroaryl groups at the 2- and 6-positions. nih.gov |

| Heck and Sonogashira Coupling | Installation of alkenyl and alkynyl moieties, respectively. doi.org |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce a wide range of amine functionalities. |

| Visible-Light Photoredox Catalysis | C-H functionalization and introduction of novel functional groups under mild conditions. researchgate.netorganic-chemistry.orgacs.org |

Advanced Mechanistic Elucidation of Key Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing existing processes and designing new ones. Future research will likely employ a combination of experimental and computational techniques to unravel these mechanistic details.

Computational studies , using methods like Density Functional Theory (DFT), can provide valuable insights into reaction pathways, transition states, and the factors controlling regioselectivity. researchgate.netnih.govacs.org For instance, computational analysis of palladium-catalyzed cross-coupling reactions on dichloropyridines has helped to explain the unconventional site-selectivity observed with certain ligands. nih.govresearchgate.net Similar studies on this compound could predict the most favorable conditions for selective functionalization and guide the development of new catalysts.

Advanced analytical techniques, such as in-situ reaction monitoring using mass spectrometry, can provide real-time information about the formation of intermediates and byproducts in catalytic cycles. uvic.ca This experimental data is invaluable for validating computational models and gaining a comprehensive understanding of the reaction mechanism. acs.org

Design and Synthesis of Highly Functionalized Derivatives

The unique combination of a cyclopropyl (B3062369) group and two reactive chlorine atoms makes this compound an ideal starting point for the synthesis of a diverse library of highly functionalized derivatives. Future research in this area will focus on creating novel molecules with tailored properties for specific applications.

By employing the catalytic methods described in section 7.2, a wide range of substituents can be introduced at the 2- and 6-positions. This could include aryl, heteroaryl, alkyl, amino, and other functional groups. The cyclopropyl moiety itself can also be a site for further modification, although this is less common. The resulting library of compounds can then be screened for biological activity or for their properties as advanced materials. The synthesis of pyridine-based ligands for catalysis is another area of interest, where the specific substitution pattern can be used to tune the electronic and steric properties of the ligand. acs.orgbeilstein-journals.orgacs.orgresearchgate.netrsc.org

Applications in Advanced Materials and Niche Chemical Technologies

While the primary applications of this compound derivatives are currently in the life sciences, their unique electronic and structural properties suggest potential for use in advanced materials and other niche technologies.

The pyridine scaffold is a common component in organic electronic materials , such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a cyclopropyl group and other functional moieties onto the pyridine ring can modulate the electronic properties of the molecule, potentially leading to new materials with improved performance. The synthesis of functionalized pyridines for use as ligands in catalysis is another promising area. acs.orgresearchgate.net The specific steric and electronic environment created by the substituents on the pyridine ring can influence the activity and selectivity of metal catalysts. acs.org

Furthermore, the development of pyridine-based sensors is an active area of research. The nitrogen atom in the pyridine ring can coordinate to metal ions, and the electronic properties of the molecule can be designed to change upon binding, leading to a detectable signal. The unique substitution pattern of derivatives of this compound could be exploited to create highly selective sensors for specific analytes.

Q & A

Q. What are the recommended synthetic routes for 2,6-dichloro-3-cyclopropylpyridine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: A common approach involves cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions. For example, cyclopropyl groups can be introduced using cyclopropane-bearing reagents under inert atmospheres (e.g., nitrogen) to prevent side reactions. Reaction optimization should include temperature control (e.g., 50–80°C for 12–24 hours) and solvent selection (e.g., dichloromethane or THF) to balance reactivity and stability . Monitoring via thin-layer chromatography (TLC) or in situ NMR can help track intermediate formation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity.

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

- NMR Spectroscopy : H and C NMR can confirm the cyclopropyl moiety (characteristic shifts at δ ~0.5–1.5 ppm for cyclopropane protons) and pyridine ring substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended .

- HPLC : Reverse-phase HPLC with UV detection ensures purity, especially for detecting trace chlorinated byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from divergent reaction conditions or impurities. Systematic approaches include:

- Controlled Replication : Reproduce experiments under strictly inert conditions (e.g., glovebox) to rule out moisture/oxygen interference .

- Computational Modeling : Density functional theory (DFT) calculations can predict regioselectivity in substitution reactions, helping reconcile experimental outcomes .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dechlorinated species or cyclopropane-opened derivatives) that may skew reactivity interpretations .

Q. How can researchers design experiments to probe the electronic effects of the cyclopropyl group on the pyridine ring’s reactivity?

Methodological Answer:

- Substituent Perturbation Studies : Synthesize analogs with varying substituents (e.g., electron-donating/withdrawing groups) on the cyclopropane ring and compare reaction kinetics via UV-Vis or stopped-flow spectroscopy.

- Electrochemical Analysis : Cyclic voltammetry can quantify changes in the pyridine ring’s redox potential induced by the cyclopropyl group .

- Theoretical Calculations : Natural bond orbital (NBO) analysis via Gaussian or ORCA software reveals hyperconjugative interactions between the cyclopropane σ-bonds and the pyridine π-system .

Q. What methodological frameworks ensure reproducibility in catalytic applications of this compound?

Methodological Answer:

- Standardized Catalytic Screening : Use high-throughput robotic platforms to test reaction parameters (e.g., solvent, temperature, catalyst loading) in parallel .

- Kinetic Profiling : Conduct time-resolved studies to identify rate-determining steps and catalyst deactivation pathways.

- Cross-Validation : Compare results across multiple labs using shared reference catalysts and substrates to isolate compound-specific effects .

Data Analysis & Interpretation

Q. How should researchers address challenges in crystallographic refinement of this compound complexes?

Methodological Answer:

- SHELX Suite : Use SHELXL for small-molecule refinement, leveraging constraints for cyclopropane ring geometry and anisotropic displacement parameters for chlorine atoms .

- Twinned Data Handling : For macromolecular complexes, employ SHELXPRO to manage twinning and high-resolution data .

- Validation Tools : Check final models with PLATON or CCDC’s Mercury to ensure geometric plausibility and minimize overfitting .

Q. What statistical approaches are suitable for analyzing biological activity data of derivatives?

Methodological Answer:

- Dose-Response Modeling : Fit IC/EC data using nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments for cooperativity effects.

- Multivariate Analysis : Principal component analysis (PCA) or partial least squares (PLS) regression can correlate structural descriptors (e.g., ClogP, polar surface area) with activity trends .

- Error Mitigation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in activity measurements, especially for low-solubility compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.